"Bis(4-chlorosulfonylphenyl) ether" synthesis and characterization
"Bis(4-chlorosulfonylphenyl) ether" synthesis and characterization
An In-depth Technical Guide: Bis(4-chlorosulfonylphenyl) ether)
Abstract
Bis(4-chlorosulfonylphenyl) ether, also known as 4,4'-oxydibenzenesulfonyl chloride, is a pivotal chemical intermediate with significant applications in the synthesis of polymers, blowing agents, and, notably, as a versatile building block in medicinal chemistry and drug development.[1][2] Its bifunctional nature, conferred by the two reactive sulfonyl chloride groups on a stable diphenyl ether core, allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of bis(4-chlorosulfonylphenyl) ether, designed for researchers and professionals in chemical synthesis and pharmaceutical development. The protocols and analytical data presented herein are synthesized from established methodologies to ensure reliability and reproducibility.
Introduction and Core Properties
Bis(4-chlorosulfonylphenyl) ether is a white crystalline solid that serves as a key precursor in various organic syntheses.[3] The presence of the two chlorosulfonyl (-SO₂Cl) groups makes it highly reactive towards nucleophiles such as amines, alcohols, and phenols, enabling its use in the formation of sulfonamides and sulfonate esters. This reactivity is central to its utility as a cross-linking agent and a monomer in polymerization reactions.[1] In the pharmaceutical sector, its structural motif is incorporated into molecules designed for a range of therapeutic targets.[2][]
Chemical Identity and Physical Properties
A summary of the key identifiers and physical properties for bis(4-chlorosulfonylphenyl) ether is provided below. This data is critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | [3][] |
| Synonyms | 4,4'-Oxydibenzenesulfonyl chloride, DOWSIL™ 212 | [3] |
| CAS Number | 121-63-1 | [3] |
| Molecular Formula | C₁₂H₈Cl₂O₅S₂ | [3][] |
| Molecular Weight | 367.22 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [1][] |
| Melting Point | 124-127 °C | [][6][7] |
| Boiling Point | 471.8 ± 30.0 °C (Predicted) | [][7] |
| Solubility | Soluble in DMSO, slightly soluble in Ethyl Acetate. Reacts with water. | [3][7] |
| Purity | Typically >97-98% | [] |
Synthesis of Bis(4-chlorosulfonylphenyl) ether
The most prevalent and industrially significant method for synthesizing bis(4-chlorosulfonylphenyl) ether is the direct chlorosulfonation of diphenyl ether.[1][3] This reaction is a classic example of electrophilic aromatic substitution (EAS).
Reaction Principle and Mechanism
The synthesis proceeds by treating diphenyl ether with an excess of chlorosulfonic acid (ClSO₃H). Chlorosulfonic acid serves as both the reactant and the solvent. The ether linkage (-O-) is an ortho-, para-directing group, activating the aromatic rings for electrophilic attack. Due to steric hindrance from the bulky ether group, substitution occurs predominantly at the para positions, leading to the desired 4,4'-disubstituted product.
The electrophile in this reaction is believed to be the sulfur trioxide-chloronium complex (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. The mechanism involves the attack of the electron-rich aromatic ring of diphenyl ether on the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.
Caption: High-level workflow for the synthesis of Bis(4-chlorosulfonylphenyl) ether.
Experimental Protocol
This protocol is a representative example and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Reagents & Equipment:
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Diphenyl ether
-
Chlorosulfonic acid
-
Crushed ice and deionized water
-
A suitable recrystallization solvent (e.g., glacial acetic acid, toluene)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap (for HCl gas)
-
Ice-salt bath
Procedure:
-
Setup: Place the three-necked flask in an ice-salt bath to maintain a low temperature.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (typically 4-5 molar equivalents). Begin stirring and cool the acid to 0-5 °C.
-
Addition of Substrate: Add diphenyl ether (1 molar equivalent) dropwise via the dropping funnel to the cooled, stirred chlorosulfonic acid. The rate of addition must be carefully controlled to maintain the reaction temperature below 10 °C. This is critical to minimize the formation of ortho isomers and other side products. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for 1-2 hours, then let it slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Workup (Quenching): Slowly and carefully pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be done with caution. The product, being insoluble in the aqueous acidic medium, will precipitate as a white solid.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acid.
-
Purification: The crude product can be purified by recrystallization. While various solvents can be used, glacial acetic acid or toluene are commonly employed. Dissolve the crude solid in a minimum amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.
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Drying: Collect the purified crystals by filtration, wash with a small amount of a cold non-polar solvent (like hexane) to facilitate drying, and dry under vacuum to a constant weight.
Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized bis(4-chlorosulfonylphenyl) ether. The following techniques provide a self-validating system for structural elucidation.
Caption: Molecular Structure of Bis(4-chlorosulfonylphenyl) ether.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the sulfonyl chloride and ether linkages.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1380 cm⁻¹ | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1175 cm⁻¹ | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1250 cm⁻¹ & ~1050 cm⁻¹ | C-O-C Asymmetric & Symmetric Stretch | Aryl Ether |
| ~580-560 cm⁻¹ | C-S Stretch | Carbon-Sulfur Bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Due to the molecule's C₂ᵥ symmetry, the spectra are relatively simple.
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¹H NMR: The spectrum will show a classic AA'BB' splitting pattern for the two equivalent para-substituted aromatic rings.
-
δ ~8.0 ppm (d, 4H): Aromatic protons ortho to the electron-withdrawing -SO₂Cl group.
-
δ ~7.2 ppm (d, 4H): Aromatic protons ortho to the electron-donating ether (-O-) linkage.
-
-
¹³C NMR: The spectrum will exhibit four distinct signals for the aromatic carbons due to symmetry.
-
~160 ppm: C-O (Carbon directly attached to the ether oxygen).
-
~145 ppm: C-S (Carbon directly attached to the sulfonyl group).
-
~130 ppm: CH (Aromatic carbons ortho to the sulfonyl group).
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~120 ppm: CH (Aromatic carbons ortho to the ether oxygen).
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Interpretation |
| 366/368/370 | [M]⁺: Molecular ion peak cluster (reflecting isotopes of Cl and S). Often weak or absent in EI-MS. |
| 331 | [M - Cl]⁺: Loss of a chlorine radical. This is often a prominent peak.[3] |
| 168 | [M - 2x SO₂Cl]⁺ Fragment: Corresponds to the diphenyl ether core. |
| 139 | [SO₂Cl-Ph]⁺ Fragment |
Safety, Handling, and Storage
Hazard Profile: Bis(4-chlorosulfonylphenyl) ether is a corrosive substance.[3] It causes severe skin burns and eye damage.[3] As a sulfonyl chloride, it reacts with water, including atmospheric moisture, to release hydrochloric acid (HCl), which is also corrosive and toxic.
Handling:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Keep away from water and moisture to prevent decomposition.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Store under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[7]
Conclusion
Bis(4-chlorosulfonylphenyl) ether is a valuable and versatile chemical intermediate. The synthesis via direct chlorosulfonation of diphenyl ether is a robust and scalable method, provided that reaction conditions, particularly temperature, are carefully controlled. The detailed characterization protocol outlined in this guide, employing a combination of spectroscopic techniques, provides a reliable framework for validating the successful synthesis and purity of the compound. For researchers in drug development and materials science, a thorough understanding of its synthesis and reactivity is essential for leveraging its full potential as a molecular building block.
References
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BOC Sciences. Bis(4-chlorosulfonylphenyl) Ether.
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PubChem. Bis(4-chlorosulfonylphenyl) ether. National Center for Biotechnology Information.
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Sigma-Aldrich. Bis(4-chlorosulfonylphenyl) Ether. Merck.
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ChemicalBook. 4,4'-Bis(chlorosulfonyl)diphenyl ether synthesis.
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ChemBK. Bis(4-chlorosulfonylphenyl)ether.
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ChemicalBook. 4,4'-Bis(chlorosulfonyl)diphenyl ether CAS#: 121-63-1.
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Guidechem. 4,4'-Bis(chlorosulfonyl)diphenyl ether 121-63-1 wiki.
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Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. Bis(chlorosulfonyl)diphenyl Ether (CAS 121-63-1): A Cornerstone in Pharmaceutical Intermediate Synthesis.
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